molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide

N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide

Cat. No.: B12450394
M. Wt: 483.3 g/mol
InChI Key: UFBQMUWKYJTZSQ-UHFFFAOYSA-N
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Description

N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenoxy groups and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorophenoxyacetic acid and its derivatives. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide functionalities can form covalent bonds with target proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is unique due to its dual chlorophenoxy and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20Cl2N4O6

Molecular Weight

483.3 g/mol

IUPAC Name

1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide

InChI

InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

UFBQMUWKYJTZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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